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Compound of Interest

Compound Name: 3,5-Dichloro-4-hydrazinylpyridine

Cat. No.: B124861 Get Quote

CAS Number: 153708-69-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 3,5-Dichloro-4-
hydrazinylpyridine, this guide incorporates data from closely related structural analogs to

provide a comprehensive overview. All data derived from such analogs are clearly indicated.

Core Compound Identification
3,5-Dichloro-4-hydrazinylpyridine is a halogenated pyridine derivative. The presence of the

hydrazine group suggests its potential as a reactive intermediate in the synthesis of more

complex heterocyclic systems, particularly those of interest in medicinal chemistry. The

dichloro-substitution pattern on the pyridine ring influences the compound's reactivity and

physicochemical properties.

Property Value Source

CAS Number 153708-69-1 -

Molecular Formula C₅H₅Cl₂N₃ -

Molecular Weight 178.02 g/mol -

IUPAC Name
3,5-dichloro-4-

hydrazinylpyridine
-
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Physicochemical Properties
Specific experimental data for the melting point, boiling point, and solubility of 3,5-Dichloro-4-
hydrazinylpyridine are not readily available in the cited literature. However, data from

analogous compounds can provide estimations.

Property Analog Compound Value Source

Melting Point
4-Hydrazinopyridine

hydrochloride
244-250 °C [1][2]

3,5-Dichloropyridine 65-67 °C [3]

2-Chloro-4-

hydrazinylpyridine
85-86 °C [4]

Boiling Point
(3-Chloro-pyridin-2-

yl)-hydrazine

247.6 ± 50.0 °C

(Predicted)
[5]

Solubility
(3-Chloro-pyridin-2-

yl)-hydrazine

Chloroform (Slightly),

DMSO (Slightly)
[5]

3,5-dichloro-2,4,6-

trifluoropyridine
Insoluble in water [6]

Synthesis and Experimental Protocol
A specific, detailed experimental protocol for the synthesis of 3,5-Dichloro-4-
hydrazinylpyridine is not available in the reviewed literature. However, a general and

plausible synthetic route can be inferred from the synthesis of structurally similar

hydrazinopyridines, which typically involves the nucleophilic substitution of a chlorine atom on a

polychlorinated pyridine with hydrazine.

A likely synthetic pathway would involve the reaction of 3,4,5-trichloropyridine with hydrazine

hydrate in a suitable solvent.

Proposed Synthesis of 3,5-Dichloro-4-hydrazinylpyridine
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Reactants Reaction Conditions

3,4,5-Trichloropyridine

Nucleophilic Aromatic Substitution

Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol, DMF)

3,5-Dichloro-4-hydrazinylpyridine

Heating (Reflux)

Work-up
(Cooling, Filtration, Washing)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,5-Dichloro-4-hydrazinylpyridine.

General Experimental Protocol (based on analogous
syntheses[7][9])

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3,4,5-trichloropyridine (1 equivalent) and a suitable polar solvent such as ethanol

or dimethylformamide (DMF).
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Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically

4-6 equivalents).

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is

expected to precipitate out of the solution.

Isolation and Purification: Collect the solid product by suction filtration. Wash the solid with

water and then a cold solvent to remove impurities. The product can be further purified by

recrystallization from a suitable solvent system.

Spectroscopic Data (Illustrative Examples from
Analogs)
No specific spectroscopic data for 3,5-Dichloro-4-hydrazinylpyridine was found. The

following data for analogous compounds are provided for illustrative purposes to anticipate the

expected spectral characteristics.

Data Type Analog Compound Key Features Source

¹H NMR
4-Hydrazinopyridine

hydrochloride

Signals corresponding

to the pyridine ring

protons.

[7]

IR 2-Hydrazinopyridine

Characteristic peaks

for N-H stretching of

the hydrazine group

and C=N/C=C

stretching of the

pyridine ring.

[8]

Mass Spec.
3,5-Dichloro-2-

hydrazinopyridine

Molecular ion peak

corresponding to the

compound's mass.

[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b124861?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_20815-52-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_4930-98-7_IR1.htm
https://dev.spectrabase.com/spectrum/GrsqvhWruOS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Applications in Drug Development
While there is no direct evidence for the biological activity of 3,5-Dichloro-4-
hydrazinylpyridine, its structural motifs are present in compounds with known

pharmacological activities. The hydrazone and triazine moieties are known to be important

pharmacophores.

Kinase Inhibition: Substituted pyridines and related heterocyclic compounds have been

investigated as inhibitors of various kinases, such as PI3K, mTOR, and RAF kinases.[10][11]

[12] These enzymes are crucial in cell signaling pathways that are often dysregulated in

cancer.

Enzyme Inhibition: Hydrazine derivatives have been shown to inhibit enzymes like

monoamine oxidase.[13] Other substituted pyridines have been developed as inhibitors of

enzymes such as methionine aminopeptidase.

Anticancer and Antimicrobial Agents: The hydrazide-hydrazone scaffold is a common feature

in compounds with a broad range of biological activities, including anticancer and

antimicrobial effects.[14][15][16]

Potential Mechanism of Action and Signaling
Pathways
Given the prevalence of substituted pyridines as kinase inhibitors, a plausible mechanism of

action for 3,5-Dichloro-4-hydrazinylpyridine or its derivatives could be the inhibition of a

protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR

pathway.
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Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b124861?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Biological Evaluation
(General)
Specific protocols for 3,5-Dichloro-4-hydrazinylpyridine are not available. The following are

general methodologies used for evaluating the anticancer potential of new chemical entities.

In Vitro Cell Proliferation Assay (MTT Assay)
Cell Culture: Plate cancer cell lines (e.g., MCF-7, PC-3, HT-29) in 96-well plates and

incubate for 24 hours.[14]

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation

of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. The absorbance is proportional to the number of viable cells.

Kinase Inhibition Assay
Assay Setup: In a microplate, combine the kinase, a fluorescently-labeled peptide substrate,

and ATP.

Compound Addition: Add the test compound at various concentrations.

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

Detection: Stop the reaction and measure the amount of phosphorylated and

unphosphorylated substrate. The ratio of these indicates the kinase activity.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required

to inhibit 50% of the kinase activity.
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Conclusion
3,5-Dichloro-4-hydrazinylpyridine is a chemical entity with potential for use as a building

block in the synthesis of biologically active molecules, particularly in the field of drug discovery.

While specific data for this compound is scarce, analysis of its structural analogs suggests that

its derivatives could be explored as inhibitors of various enzymes, including protein kinases,

with potential applications as anticancer or antimicrobial agents. Further research is required to

synthesize and characterize this compound and to evaluate its biological activity in various

assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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